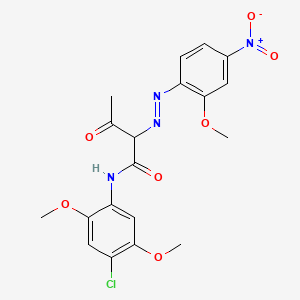

N-(4-Chloro-2,5-dimethoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide

Description

Properties

CAS No. |

22254-53-1 |

|---|---|

Molecular Formula |

C19H19ClN4O7 |

Molecular Weight |

450.8 g/mol |

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide |

InChI |

InChI=1S/C19H19ClN4O7/c1-10(25)18(23-22-13-6-5-11(24(27)28)7-16(13)30-3)19(26)21-14-9-15(29-2)12(20)8-17(14)31-4/h5-9,18H,1-4H3,(H,21,26) |

InChI Key |

UKDQJSCBLDOTIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Biological Activity

N-(4-Chloro-2,5-dimethoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide (CAS No. 5280-68-2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, toxicity assessments, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₃₃H₂₇ClN₄O₆

- Molecular Weight : 611.06 g/mol

- IUPAC Name : (E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-(phenylcarbamoyl)phenyl)diazenyl)-2-naphthamide

The presence of the azo group (-N=N-) and various functional groups suggests potential for diverse biological interactions.

Pharmacological Properties

-

Antitumor Activity :

- Several studies have indicated that azo compounds can exhibit antitumor properties. The specific mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

- In vitro studies have shown that derivatives of azo compounds can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis.

-

Antimicrobial Activity :

- The compound has shown promise against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

-

Enzyme Inhibition :

- Azo compounds are known to interact with enzymes involved in metabolic processes. Studies indicate that this compound may inhibit specific enzymes, contributing to its biological effects.

The mechanisms through which this compound exerts its effects are multifaceted:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

- Enzyme Interaction : It is hypothesized that the compound interacts with cytochrome P450 enzymes, influencing drug metabolism and bioavailability.

Acute and Chronic Toxicity

-

Acute Toxicity Studies :

- Animal studies have demonstrated a high margin of safety with no significant acute toxicity observed at doses up to 1000 mg/kg body weight. The NOAEL (No Observed Adverse Effect Level) was established based on liver weight changes without histopathological alterations.

-

Chronic Toxicity :

- Long-term exposure studies indicated no significant adverse effects on major organs, suggesting a favorable safety profile for potential therapeutic use.

-

Genotoxicity :

- In vitro assays showed no significant genotoxic effects, indicating that the compound does not pose a risk for DNA damage under tested conditions.

Case Study 1: Antitumor Efficacy

A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation by up to 70% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated through ROS generation and subsequent apoptosis.

Case Study 2: Antimicrobial Activity

In a recent evaluation against pathogenic bacteria, this compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) ranging from 50 to 100 µg/mL against Gram-positive bacteria.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The compound contains a central β-ketoamide backbone linked to two aromatic rings:

- Ring 1 : 4-Chloro-2,5-dimethoxyphenyl group (electron-withdrawing Cl and electron-donating methoxy substituents).

- Ring 2 : 2-Methoxy-4-nitrophenylazo group (nitro and methoxy substituents, enhancing conjugation and stability).

Applications: Primarily used as a pigment or dyestuff, with global consumption data tracked across 200+ countries (1997–2046 forecasts) .

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogous azo-β-ketoamide derivatives, focusing on substituent effects and applications:

Performance and Stability

- Thermal Stability: Pigment Yellow 83’s bis-azo and dichlorobiphenyl structure confers superior thermal resistance compared to the mono-azo target compound .

- Solubility : The 2-methoxy group in the target compound improves solubility in polar solvents relative to its 4-nitrophenyl analog .

- Lightfastness : Dichlorobiphenyl in Pigment Yellow 83 enhances resistance to photodegradation, whereas the target compound’s nitro group may increase susceptibility to UV-induced fading .

Regulatory and Commercial Insights

- Market Demand : The target compound’s consumption is forecasted to grow through 2046, driven by its versatility in colorant applications .

- Pigment Yellow 83 complies with EU regulations but requires ≤5 ppm 3,3'-dimethylbenzidine impurities .

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.